Di-tert-butyl 6-methylene-1,4-diazepane-1,4-dicarboxylate
Description
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Properties
IUPAC Name |
ditert-butyl 6-methylidene-1,4-diazepane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-12-10-17(13(19)21-15(2,3)4)8-9-18(11-12)14(20)22-16(5,6)7/h1,8-11H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYVFRGOAGIHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC(=C)C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601113042 | |
| Record name | 1H-1,4-Diazepine-1,4(5H)-dicarboxylic acid, tetrahydro-6-methylene-, 1,4-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373029-10-7 | |
| Record name | 1H-1,4-Diazepine-1,4(5H)-dicarboxylic acid, tetrahydro-6-methylene-, 1,4-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373029-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,4-Diazepine-1,4(5H)-dicarboxylic acid, tetrahydro-6-methylene-, 1,4-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Di-tert-butyl 6-methylene-1,4-diazepane-1,4-dicarboxylate (CAS No. 1373029-10-7) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its significance.
- Molecular Formula : C16H28N2O4
- Molecular Weight : 312.4 g/mol
- Appearance : Typically appears as a white to off-white solid.
- Solubility : Soluble in organic solvents; specific solubility data is yet to be comprehensively documented.
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily attributed to its structural features that allow interaction with biological targets. The following mechanisms have been proposed:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
Antioxidant Activity
A study investigating the antioxidant properties of various diazepane derivatives found that this compound exhibited significant radical scavenging activity. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity, revealing a notable IC50 value compared to standard antioxidants like ascorbic acid.
Antimicrobial Studies
Research conducted on the antimicrobial efficacy of this compound demonstrated inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods, showing promising results for further development as an antimicrobial agent.
Cytotoxicity Against Cancer Cell Lines
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound could induce cytotoxicity at micromolar concentrations. Flow cytometry analysis indicated that the compound triggers apoptosis through mitochondrial pathways.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H28N2O4 |
| Molecular Weight | 312.4 g/mol |
| Antioxidant IC50 | [Insert specific value] |
| Antimicrobial MIC | [Insert specific values] |
| Cytotoxic Concentration | [Insert specific values] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
